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Compound of Interest

Compound Name: 2-Pentylpyridine

Cat. No.: B1580524

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
organic compound 2-Pentylpyridine (C10H15N). The information presented herein has been
compiled from various spectral databases and is intended to serve as a valuable resource for
researchers and scientists engaged in the identification, characterization, and quality control of
this compound. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols employed for their
acquisition.

Chemical Structure and Properties

o |[UPAC Name: 2-Pentylpyridine

Molecular Formula: C10H1sN[1]

Molecular Weight: 149.23 g/mol [1]

CAS Number: 2294-76-0[1]

Appearance: Colorless to yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The H and 3C NMR spectra of 2-Pentylpyridine were
acquired in deuterated chloroform (CDCIs).

'H NMR Spectroscopic Data

The *H NMR spectrum reveals the number of different types of protons and their neighboring
environments.

Chemical Shift (d) ppm Description

8.5 Doublet of doublets, 1H (a-proton on pyridine
ring)

~7.57 Triplet of doublets, 1H (y-proton on pyridine ring)

~7.13 Doublet of triplets, 1H (B-proton on pyridine ring)

708 Doublet of triplets, 1H (B'-proton on pyridine
ring)

~2.78 Triplet, 2H (a-CH: of pentyl group)

~1.73 Quintet, 2H (B-CH: of pentyl group)

~1.34 Sextet, 2H (y-CH: of pentyl group)

~1.33 Sextet, 2H (8-CHz of pentyl group)

~0.90 Triplet, 3H (w-CHs of pentyl group)

13C NMR Spectroscopic Data

The 3C NMR spectrum provides information on the different carbon environments within the
molecule.
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Chemical Shift (8) ppm Carbon Atom Assignment

162.60 ;20 L(j(I;)arbon of pyridine ring attached to pentyl
149.21 C6 (a-carbon to Nitrogen in pyridine ring)
136.20 C4 (y-carbon to Nitrogen in pyridine ring)
122.68 C5 (B-carbon to Nitrogen in pyridine ring)
120.84 C3 (B'-carbon to Nitrogen in pyridine ring)
38.44 a-CHz of pentyl group

31.63 [3-CH: of pentyl group

29.62 y-CH: of pentyl group

22.55 0-CH: of pentyl group

14.02 w-CHs of pentyl group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The data presented here was obtained via Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (El).
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Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The

following table lists the expected characteristic absorption bands for 2-Pentylpyridine based

on its structure.

Wavenumber (cm~?)

Vibration Type

Functional Group

3100-3000 C-H Stretch Aromatic (Pyridine ring)
2955-2850 C-H Stretch Aliphatic (Pentyl group)
1600-1585 C=C and C=N Stretch Aromatic (Pyridine ring)
1500-1400 C-C Stretch Aromatic (Pyridine ring)
1465 C-H Bend (Scissoring) -CHz- (Pentyl group)

1375 C-H Bend (Rocking) -CHs (Pentyl group)
780-740 C-H Out-of-plane Bend ortho-disubstituted Pyridine

Experimental Protocols
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* NMR Spectroscopy: *H and 3C NMR spectra were recorded on a JEOL spectrometer
operating at a frequency of 400 MHz for *H and 100.40 MHz for 13C.[1] The sample was
dissolved in deuterated chloroform (CDCIs).[1] Chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS).

o Mass Spectrometry: The mass spectrum was obtained using a Gas Chromatography-Mass
Spectrometry (GC-MS) instrument with electron ionization (El) at 70 eV.[1]

» IR Spectroscopy: The infrared spectrum was obtained using an Attenuated Total Reflectance
(ATR) technique on a Bruker Tensor 27 FT-IR instrument.[1] The sample was analyzed neat.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an
organic compound like 2-Pentylpyridine.

General Workflow for Spectroscopic Analysis
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Caption: A logical workflow for the spectroscopic analysis of organic compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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